2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine
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Overview
Description
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine is a synthetic compound belonging to the imidazoquinoline family. This compound is known for its potential applications in medicinal chemistry, particularly as a Toll-like receptor (TLR) agonist. TLRs are a class of proteins that play a crucial role in the immune system by recognizing pathogens and activating immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and compatible with various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
the optimization of synthetic routes for higher yields and purity is a common focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a TLR agonist, which can modulate immune responses.
Mechanism of Action
The compound exerts its effects primarily by acting as a TLR7 agonist. TLR7 is a receptor that recognizes single-stranded RNA from viruses, leading to the activation of immune responses. Upon binding to TLR7, 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine induces the production of interferons and other cytokines, which play a crucial role in antiviral defense and immune regulation .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Another TLR7 agonist with similar immune-modulating properties.
Imiquimod: A well-known TLR7 agonist used in topical treatments for skin conditions.
Uniqueness
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern, which may confer higher potency and selectivity for TLR7 compared to other similar compounds .
Properties
Molecular Formula |
C19H24N4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C19H24N4O/c1-2-3-8-16-22-17-18(23(16)11-13-9-10-24-12-13)14-6-4-5-7-15(14)21-19(17)20/h4-7,13H,2-3,8-12H2,1H3,(H2,20,21) |
InChI Key |
YRCAPNRYNCJHGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3CCOC3)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
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